molecular formula C17H19NO4S B2671142 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)pyrrolidine CAS No. 606945-16-8

1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)pyrrolidine

Cat. No. B2671142
CAS RN: 606945-16-8
M. Wt: 333.4
InChI Key: SQJDIRVYSVZUQW-UHFFFAOYSA-N
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Description

“1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)pyrrolidine” is a compound with the molecular formula C17H19NO4S . It has a molecular weight of 333.4 g/mol . The compound is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The compound contains a five-membered pyrrolidine ring, which is a saturated scaffold . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Synthesis Techniques

Research has highlighted methods for synthesizing sulfonylpyrrolidine derivatives, including "1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)pyrrolidine". A notable method involves the acid-catalyzed reaction of phenols with sulfonylpyrrolidine precursors under mild conditions, offering a convenient pathway to synthesize pyrrolidine-1-sulfonylarene derivatives with phenolic fragments (Smolobochkin et al., 2017). This technique is significant for generating compounds with potential biological or material applications due to its efficiency and the structural diversity of the products.

Structural and Conformational Studies

Structural analysis of sulfonylpyrrolidine derivatives provides insights into their molecular conformation, which is crucial for understanding their chemical behavior and potential interactions with biological targets. For instance, the crystal structure and molecular conformation of a solvated sulfonylpyrrolidine derivative were studied, revealing the importance of hydrogen bonding in determining the compound's solid-state structure (Banerjee et al., 2002). Such studies are foundational for the development of pharmaceutical agents and materials with specific properties.

Material Applications

Sulfonylpyrrolidine derivatives have found applications in material science, such as in the synthesis of novel polyamides with inherent viscosities suitable for creating flexible and strong films. These polymers exhibit desirable properties like high thermal stability and low dielectric constants, making them valuable for various industrial applications (Liu et al., 2013).

Photocatalytic Applications

The photocatalytic activity of sulfonylpyrrolidine derivatives has been explored, particularly in the generation of singlet oxygen and the oxidation of sulfides to sulfoxides. This application is of interest in synthetic chemistry for the selective oxidation of sulfides, a valuable transformation in the synthesis of chemicals and pharmaceuticals (Li & Ye, 2019).

Proton Exchange Membranes

In the field of energy, sulfonylpyrrolidine derivatives have been incorporated into polymers to create proton exchange membranes for fuel cell applications. These materials have shown high proton conductivity and thermal stability, which are critical parameters for the efficiency and durability of fuel cells (Kim et al., 2008).

Future Directions

The pyrrolidine ring is a versatile scaffold in drug discovery, and there is great interest in designing new pyrrolidine compounds with different biological profiles . Therefore, “1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)pyrrolidine” and similar compounds may have potential applications in the development of new therapeutic agents.

properties

IUPAC Name

1-[4-(2-methoxyphenoxy)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-21-16-6-2-3-7-17(16)22-14-8-10-15(11-9-14)23(19,20)18-12-4-5-13-18/h2-3,6-11H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJDIRVYSVZUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)pyrrolidine

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